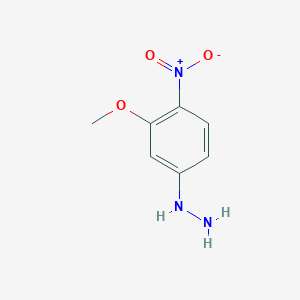
(3-Methoxy-4-nitrophenyl)hydrazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology .
- Application Summary : Indole derivatives, which can be synthesized using hydrazine derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The synthesis of indole derivatives involves the use of bioactive aromatic compounds containing the indole nucleus .
- Results or Outcomes : Indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities .
-
Synthesis of Pyrazolone Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Pyrazolone derivatives are an important class of heterocyclic compounds that occur in many drugs and synthetic products . These compounds exhibit remarkable antitubercular, antifungal, antibacterial, anti-inflammatory, and antitumor activities .
- Methods of Application : An efficient one-pot method has been developed to generate structurally diverse and medicinally interesting pyrazolone derivatives under microwave irradiation and solvent-free conditions .
- Results or Outcomes : The method has been able to produce pyrazolone derivatives in good to excellent yields of 51–98% .
-
Formation and Characterization of Nitrophenyl Hydrazine Derivatives
- Scientific Field : Physical Chemistry .
- Application Summary : Nitrophenyl hydrazine derivatives, which can be synthesized using hydrazine derivatives, have been studied for their formation, characterization, physical, and polarized optical behavior .
- Methods of Application : The synthesis of nitrophenyl hydrazine derivatives involves the refluxing of dinitrophenyl hydrazine with para-methoxy aniline, para-methoxy phenol, or para-hydroxy phenyl ether .
- Results or Outcomes : The study provided insights into the physical and optical properties of nitrophenyl hydrazine derivatives .
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : An efficient one-pot method to generate structurally diverse and medicinally interesting pyrazolone derivatives under microwave irradiation and solvent-free conditions has been developed .
- Methods of Application : The method involves the use of ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde .
- Results or Outcomes : The method has been able to produce pyrazolone derivatives in good to excellent yields of 51–98% .
-
Indirect Radiofluorination of Biomolecules
- Scientific Field : Medicinal Chemistry .
- Application Summary : 4-Nitrophenyl (PNP) activated esters have been used to rapidly prepare 18 F-labelled acylation synthons in one step for indirect radiofluorination of biomolecules . This method is superior to the commonly utilised 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions .
- Methods of Application : The study involved the synthesis of PNP and TFP esters of both 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate as precursors for direct radiofluorination .
- Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .
-
Synthesis of Chalcone Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Chalcone derivatives were prepared by acid catalysed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde . These compounds were then evaluated for free radical .
- Methods of Application : The synthesis involved an acid catalysed one-step condensation .
- Results or Outcomes : The study provided insights into the biological activities of chalcone derivatives .
Safety And Hazards
Propiedades
IUPAC Name |
(3-methoxy-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-4-5(9-8)2-3-6(7)10(11)12/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJMSVFHJMNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619414 | |
| Record name | (3-Methoxy-4-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-nitrophenyl)hydrazine | |
CAS RN |
648917-64-0 | |
| Record name | (3-Methoxy-4-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxy-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
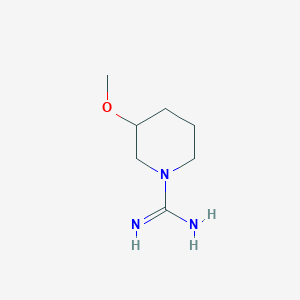
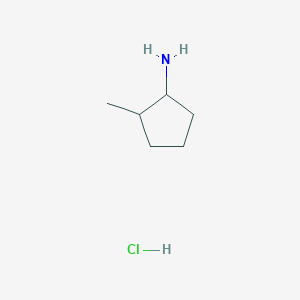
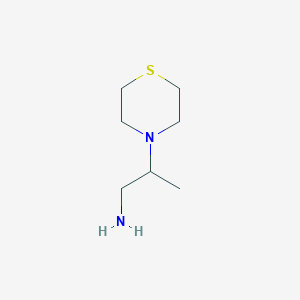
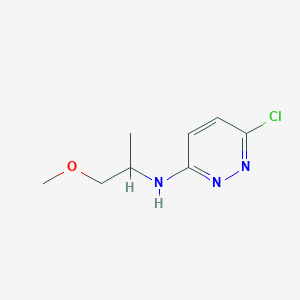
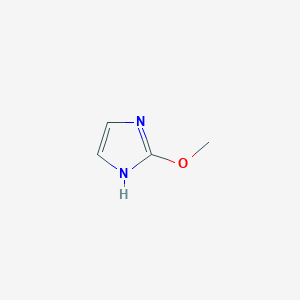
![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)
![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)
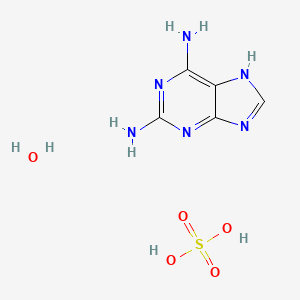
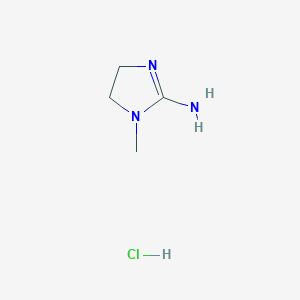
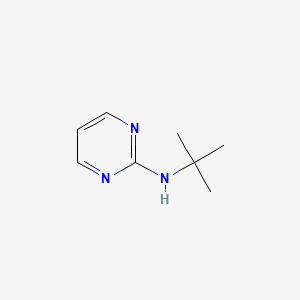
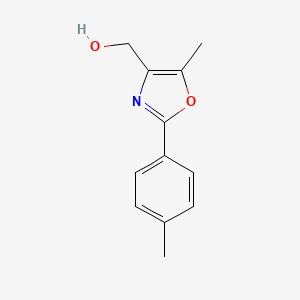
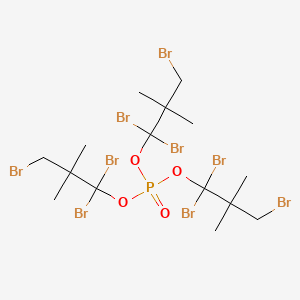
![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)